molecular formula C16H30N2 B14410817 7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane CAS No. 80883-83-6

7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane

Cat. No.: B14410817
CAS No.: 80883-83-6
M. Wt: 250.42 g/mol
InChI Key: ICEXSLHQLKSRNM-UHFFFAOYSA-N
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Description

7,15-Dimethyl-7,15-diazadispiro[515~8~3~6~]hexadecane is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the diazadispiro family, which is known for its sterically hindered nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane undergoes various chemical reactions, including:

    Substitution Reactions: Due to the sterically hindered nitrogen atoms, substitution reactions are limited.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the spirocyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Cyanogen Bromide: for cyano derivatives.

    Nitrosyl Chloride: for nitroso derivatives.

    Sulfenyl Chloride: for sulfenyl derivatives.

    Chlorine: for chloro derivatives.

Major Products

The major products formed from these reactions are the substituted derivatives mentioned above, which can be further utilized in various chemical applications.

Scientific Research Applications

7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane involves its interaction with molecular targets through its sterically hindered nitrogen atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and biological behavior. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane is unique due to the presence of two methyl groups at the spiro centers, which adds to its steric hindrance and influences its reactivity and stability. This makes it distinct from other similar compounds and provides unique opportunities for research and application.

Properties

CAS No.

80883-83-6

Molecular Formula

C16H30N2

Molecular Weight

250.42 g/mol

IUPAC Name

7,15-dimethyl-7,15-diazadispiro[5.1.58.36]hexadecane

InChI

InChI=1S/C16H30N2/c1-17-13-15(9-5-3-6-10-15)18(2)16(14-17)11-7-4-8-12-16/h3-14H2,1-2H3

InChI Key

ICEXSLHQLKSRNM-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CCCCC2)N(C3(C1)CCCCC3)C

Origin of Product

United States

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